molecular formula C15H15N B8763773 5,6,11,12-Tetrahydrodibenzo[b,f]azocine

5,6,11,12-Tetrahydrodibenzo[b,f]azocine

Cat. No.: B8763773
M. Wt: 209.29 g/mol
InChI Key: WMFXVTTVODXHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,11,12-Tetrahydrodibenzo[b,f]azocine is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

5,6,11,12-tetrahydrobenzo[c][1]benzazocine

InChI

InChI=1S/C15H15N/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1/h1-8,16H,9-11H2

InChI Key

WMFXVTTVODXHLE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NCC3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a two liter three neck round bottom flask (argon atmosphere) was placed 300 ml of dry THF and 30.06 g (0.8 mole) of LAH was added cautiously. The reaction mixture was stirred and a suspension of 89.31 g (0.4 mole) of 11,12-dihydrodibenz[b,f]azocin-6(5H)-one (Aldrich) in 400 ml of hot THF was added dropwise. After the addition, the reaction mixture was stirred and heated to reflux for 8.5 hr. The reaction mixture was cooled to RT and 60 ml of 1N sodium hydroxide was added with caution (hydrogen evolution). The reaction mixture was stirred and heated to reflux for 0.5 hr to give a white suspension. The solid was removed by filtration and washed with several portions of warm THF. The filtrate was concentrated to dryness in vacuo to give 82.5 g of white solid title compound of 99.5% purity by g.c. The product was used in the next step without further purification.
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
30.06 g
Type
reactant
Reaction Step Two
Quantity
89.31 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of 11,12-dihydro-5H-dibenzo[b,f]azocin-6-one (2.0 g, 8.96 mmol) in dry THF (20 ml) is added dropwise a solution of LiAlH4 (1.0 N in THF, 8.96 ml) over a period of 10 min. After ceasing of gas evolution, the reaction mixture is kept stirring at reflux overnight, then quenched by the addition of water (0.48 ml). The precipitate is filtered off and the filtrate is extracted twice with EtOAc. The combined organic layers are dried over Na2SO4, the solvent is evaporated and the residue recrystallized from boiling hexane to give off white crystals of the title compound (1.35 g) in 72% yield: tR (LC-2) 1.65 min; ESI-MS(+): m/z 210.70 [M+H]+ (calcd 209.29 for C15H15N).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.96 mL
Type
reactant
Reaction Step Two
Yield
72%

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